Lipophilicity Tuning: logP Comparison Against Unsubstituted and 5-Bromo Analogs
The target compound exhibits a measured logP of 2.29, which is nearly identical to the unsubstituted analog (2.27) but substantially lower than the 5-bromo derivative (3.23). This positions 4-(5-chlorothiophen-2-yl)butan-2-one as a lipophilicity-neutral alternative when halogen substitution is required without perturbing logP-driven pharmacokinetic properties [1].
| Evidence Dimension | Measured/calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.29 (Chembase); logP = 2.92 (Leyan, calculated) |
| Comparator Or Baseline | 4-(Thiophen-2-yl)butan-2-one: logP = 2.27 (Molbase); 4-(5-Bromothiophen-2-yl)butan-2-one: logP = 3.23 (Fluorochem) |
| Quantified Difference | ΔlogP = +0.02 vs. unsubstituted; ΔlogP = –0.94 vs. 5-bromo |
| Conditions | Multiple vendor-reported values; consistent trend across sources. |
Why This Matters
For medicinal chemistry programs, maintaining logP within a narrow window is critical for oral bioavailability and off-target promiscuity; the chloro analog achieves halogenation without the logP inflation caused by bromine.
- [1] Chembase. 4-(5-chlorothiophen-2-yl)butan-2-one – logP 2.29. https://www.chembase.cn View Source
